1-Hexadecane-d33-thiol
Description
Significance of Deuterated Organic Molecules in Contemporary Research
Deuterated organic molecules, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become indispensable tools in modern scientific research. researchgate.net This isotopic substitution provides a subtle yet powerful method for investigating molecular behavior and enhancing material properties. In pharmaceutical research, the incorporation of deuterium can alter the metabolic pathways of drug candidates, potentially improving their pharmacokinetic profiles and reducing toxicity. vulcanchem.comnih.govnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the growing importance of this strategy in medicine. nih.gov
Beyond pharmaceuticals, deuterated compounds serve as crucial internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Their distinct spectroscopic signatures allow for precise quantification and clear differentiation in complex mixtures. vulcanchem.comwikipedia.org Furthermore, deuterium labeling is a cornerstone of mechanistic studies, enabling researchers to trace the path of molecules through intricate chemical and biochemical reactions. britannica.comlongdom.org
Role of Deuterium in Modulating Molecular Interactions and Dynamics
The substitution of hydrogen with deuterium, which is twice as heavy, induces significant changes in the physical and chemical properties of a molecule. ajchem-a.com This "kinetic isotope effect" stems from the fact that the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgajchem-a.comresearchgate.net Consequently, reactions that involve the breaking of a C-H bond proceed more slowly when deuterium is substituted at that position. britannica.com
This modulation of bond strength and vibrational energy affects not only reaction rates but also noncovalent interactions, such as hydrogen bonding. ajchem-a.comresearchgate.net These alterations can influence the three-dimensional structure, packing, and stability of molecules in condensed phases. In the context of materials science, these subtle changes are harnessed to fine-tune the properties of advanced materials, such as the stability of self-assembled monolayers. vulcanchem.com
Overview of Thiol Chemistry in Surface and Analytical Sciences
Thiol chemistry plays a pivotal role in surface science, primarily due to the strong affinity of the sulfur atom for the surfaces of noble metals like gold, silver, and copper. rsc.orgnih.gov This interaction facilitates the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). nih.govwikipedia.org These SAMs provide a versatile platform for tailoring the chemical and physical properties of surfaces, with applications ranging from corrosion inhibition to biosensors. rsc.org
In recent years, "thiol-click" chemistry, encompassing reactions like thiol-ene and thiol-yne couplings, has emerged as a powerful and efficient method for surface functionalization. rsc.orguni-heidelberg.de These reactions allow for the precise attachment of a wide variety of molecules to surfaces under mild conditions. acs.org In analytical sciences, thiols are used in techniques like surface-enhanced Raman spectroscopy (SERS), where the interaction with metal nanoparticles enhances spectroscopic signals, allowing for ultra-sensitive detection. rsc.org
Contextualizing 1-Hexadecane-d33-thiol within Deuterated Alkanethiol Research Paradigms
This compound (C₁₆HD₃₃S) is an isotopically labeled long-chain alkanethiol that serves as a specialized research compound. cymitquimica.com It exists within a research paradigm that leverages the dual advantages of thiol chemistry and deuterium labeling. The primary application of this compound is in the formation of deuterated SAMs on metal substrates, particularly gold. uu.nl These deuterated monolayers serve as powerful tools in surface-sensitive analytical techniques.
The research paradigm for deuterated alkanethiols like this compound is built on their use as:
Probes for Surface Dynamics: The specific vibrational signatures of the C-D bonds can be tracked using techniques like infrared and Raman spectroscopy to study the structure, packing, and thermal stability of monolayers.
Reference Layers in Complex Systems: In studies involving multi-component surface assemblies, the deuterated layer can be easily distinguished from non-deuterated components, aiding in the elucidation of complex interfacial structures. For instance, it has been used as a reference SAM on gold substrates for studying the growth of surface-mounted metal-organic frameworks. uu.nl
Tracers in Analytical Chemistry: Its unique mass makes it a useful internal standard or tracer in mass spectrometry-based analyses of surface composition and reactions.
The properties of this compound are best understood in comparison to its non-deuterated (protiated) analogue, 1-Hexadecanethiol (B1214605).
| Property | This compound | 1-Hexadecanethiol |
| CAS Number | 218956-22-0 cdnisotopes.com | 2917-26-2 cdnisotopes.com |
| Molecular Formula | C₁₆HD₃₃S cdnisotopes.com | C₁₆H₃₄S nih.gov |
| Molecular Weight | 291.71 g/mol cdnisotopes.com | 258.51 g/mol cdnisotopes.com |
| Physical State | Liquid cdnisotopes.com | Colorless liquid or white solid (below 19 °C) nih.gov |
| Melting Point | Not available | 19 °C cdnisotopes.com |
| Boiling Point | Not available | 334 °C cdnisotopes.com |
| Density | Not available | 0.846 g/mL cdnisotopes.com |
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTRWBYBJVGVQC-TUWMXWROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Interfacial Science of Deuterated Alkanethiol Self Assembled Monolayers Sams
Principles of Self-Assembly on Noble Metal Substrates
The formation of self-assembled monolayers (SAMs) is a spontaneous process driven by the strong, specific interaction between a functional head group of a molecule and a substrate surface. In the case of alkanethiols on noble metals, this process results in a highly ordered, single layer of molecules. The use of deuterated alkanethiols, such as 1-Hexadecane-d33-thiol, is particularly advantageous for spectroscopic studies, as the carbon-deuterium (C-D) stretching modes appear in a distinct region of the infrared spectrum (2000-2250 cm⁻¹), minimizing interference from adventitious hydrocarbon contaminants. harvard.edu
The self-assembly of alkanethiols onto gold and palladium substrates is typically achieved by immersing the metal surface into a dilute solution (e.g., 1-10 mM) of the thiol dissolved in a solvent such as ethanol (B145695). harvard.eduuh.edu The formation of the monolayer is driven by the chemisorption of the thiol's sulfur headgroup onto the metal. uh.edu This adsorption process is energetically favorable and occurs spontaneously.
The high degree of order within alkanethiol SAMs is the result of a delicate balance of several contributing interactions:
Substrate-Molecule Interactions : The primary driving force for SAM formation is the strong, specific chemical bond formed between the sulfur headgroup of the thiol and the noble metal substrate (e.g., gold or palladium). uh.edunorthwestern.edu This chemisorption process is the most energetic and critical step in the assembly. uh.edu
Intermolecular Interactions : Once tethered to the surface, the long alkyl chains of adjacent molecules interact with each other through van der Waals forces. uh.edu For a molecule like this compound, these collective interactions between the sixteen-carbon chains are significant, providing a crucial stabilizing force that drives the molecules into a closely packed and highly ordered arrangement. uh.edu In SAMs containing functional groups capable of hydrogen bonding, such as internal amide groups, these interactions can further enhance the stability of the monolayer. harvard.eduharvard.edu
Molecule-Solvent Interactions : The choice of solvent can influence the quality and structure of the resulting SAM, although well-ordered monolayers can be formed from both the liquid and gas phases. uh.edunorthwestern.edu
These interactions work in concert to produce a thermodynamically stable, two-dimensional molecular assembly.
Spectroscopic evidence from techniques like X-ray Photoelectron Spectroscopy (XPS) and vibrational spectroscopy confirms that upon adsorption, the thiol molecule (R-SH) loses its hydrogen atom, and the sulfur atom bonds to the metal surface as a thiolate (RS⁻). uh.edu
On gold surfaces, this results in the formation of a gold-thiolate (Au-S) bond. uh.edu The precise nature and structure of this molecule-gold interface remain a subject of intensive research. rsc.org
On palladium surfaces, the interface is more complex. XPS data reveals the presence of a compound palladium-sulfide interphase. harvard.edunih.gov This suggests that during the self-assembly process, the carbon-sulfur (C-S) bond of some alkanethiol molecules may be cleaved at the palladium surface. harvard.edu The liberated sulfur atoms then contribute to the formation of a metal sulfide (B99878) layer, upon which the intact alkanethiolate molecules subsequently assemble to form the organized, methyl-terminated monolayer. harvard.edunih.gov
Structural Organization and Molecular Packing in this compound SAMs
The interplay of substrate-molecule and intermolecular forces dictates the final structural organization of the SAM. For long-chain alkanethiolates like 1-Hexadecane-d33-thiolate, the molecules arrange into a dense, crystalline-like film.
In densely packed SAMs, the long deuterated alkyl backbones of this compound adopt a thermodynamically favorable, all-trans conformation, which maximizes the van der Waals interactions between adjacent chains. uh.edunih.gov To achieve this dense packing, the alkyl chains are not oriented perpendicular to the surface but are tilted at a specific angle relative to the surface normal.
On Gold (Au(111)) , long-chain alkanethiolates typically exhibit a tilt angle of approximately 30° from the surface normal. uh.edudrexel.edursc.org
On Palladium (Pd) , studies using perdeuterated 1-hexadecanethiol-d33 have shown a different orientation. The average tilt angle of the chains is found to be smaller, in the range of 14-18° with respect to the surface normal. harvard.edunih.gov Furthermore, the plane of the carbon backbone (the CCC plane) is twisted relative to the tilt plane by an angle of about 45°. harvard.edunih.gov
The regular arrangement of the thiolate molecules on the substrate forms a two-dimensional crystal lattice. The specific structure depends on the substrate material and preparation conditions.
On Gold (Au(111)) , the most commonly observed structure for alkanethiolate SAMs is a hexagonal (√3 × √3)R30° lattice. uh.edudrexel.edumdpi.com In this arrangement, the sulfur headgroups are positioned in a hexagonal array with a nearest-neighbor distance of approximately 0.50 nm. drexel.edu For long-chain alkanethiols, a more complex, thermodynamically stable superlattice, often described as c(4 × 2) or (2√3 × 3), can also form, particularly after thermal annealing. drexel.edursc.org This phase involves a unit cell with two inequivalent molecules. rsc.org
On Palladium , while detailed lattice parameters are less commonly reported, SAMs formed from this compound are described as well-organized and possessing a crystalline-like structure, transitioning from a more disordered state for shorter chain thiols. harvard.edunih.gov
The table below summarizes key structural parameters for alkanethiolate SAMs on gold and palladium.
| Parameter | Au(111) Substrate | Pd Substrate |
| Alkyl Chain Tilt Angle | ~30° | ~14-18° harvard.edunih.gov |
| Backbone Twist Angle | - | ~45° harvard.edunih.gov |
| Common 2D Lattice | (√3 × √3)R30° uh.edudrexel.edumdpi.com | Well-organized, crystalline-like harvard.edunih.gov |
| Unit Cell Area | 0.216 nm² (for (√3 × √3)R30°) drexel.edu | - |
| S-S Nearest Neighbor | ~0.50 nm (for (√3 × √3)R30°) drexel.edu | - |
Molecular Order and Packing Density in Relation to Alkyl Chain Length and Deuteration
The structure of self-assembled monolayers is predominantly governed by the interplay between headgroup-substrate interactions and intermolecular van der Waals forces between the alkyl chains. researchgate.net The length of the alkyl chain and isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612), significantly influence the molecular order and packing density of the resulting monolayer.
Deuteration of the alkyl chain, as in this compound, can subtly influence the packing density and molecular order. While the chemical properties remain nearly identical to their hydrogenated counterparts, the difference in mass and vibrational frequencies between C-H and C-D bonds can lead to minor variations in bond lengths and intermolecular interactions. These subtle differences can be probed by sensitive surface analytical techniques, providing detailed insights into the packing arrangements within the monolayer. The use of perdeuterated alkanethiols is particularly valuable in techniques like infrared reflection-absorption spectroscopy (RAIRS) and neutron scattering, where the isotopic substitution provides a distinct spectroscopic signature.
The packing density and crystalline order of the hydrocarbon chains have a direct impact on the frictional properties of the organic thin films. uh.edu Densely packed and well-ordered SAMs exhibit lower friction compared to more loosely packed and disordered films. uh.edu This is attributed to the reduction of defects, such as gauche conformations, which can act as energy dissipation modes. uh.edu
Adsorption Kinetics and Thermodynamic Considerations in SAM Formation
The formation of alkanethiol SAMs on gold is a complex process involving the transport of molecules to the surface, adsorption, and subsequent two-dimensional organization. The kinetics and thermodynamics of this process are crucial for controlling the quality and properties of the final monolayer.
Mechanistic Studies of Multi-Step Adsorption Processes on Gold Surfaces
The formation of alkanethiol SAMs is not a simple, single-step process. It is generally accepted to occur in at least two distinct kinetic regimes. uh.edu The initial step is a rapid adsorption of thiol molecules onto the gold surface, which can occur within seconds to minutes. sigmaaldrich.com This is followed by a slower reorganization and annealing process, where the alkyl chains arrange into a densely packed, ordered structure. uh.edu This slower phase can take several hours to reach completion. sigmaaldrich.com
The initial adsorption is driven by the strong affinity of sulfur for gold, leading to the formation of a gold-thiolate bond. sigmaaldrich.com This process is believed to involve the oxidative addition of the S-H bond to the gold surface. While the initial adsorption is fast, the resulting monolayer is often not well-ordered and contains numerous gauche defects within the alkyl chains. sigmaaldrich.com
Factors Influencing SAM Formation Rate and Equilibrium
Several factors can influence the rate of SAM formation and the final equilibrium structure. The choice of solvent is a significant factor, with some studies suggesting that SAM formation is faster in non-polar solvents like heptane (B126788) or hexane (B92381) compared to ethanol. tugraz.at However, SAMs formed in ethanol are often more organized. tugraz.at
The concentration of the thiol solution also plays a role. While monolayer coverage can be achieved rapidly even from dilute solutions, the quality and order of the SAM can be concentration-dependent. The kinetics of SAM formation can often be described by the Langmuir adsorption model, which assumes that the rate of adsorption is proportional to the number of available sites on the surface. tugraz.atacs.org However, more complex models may be necessary to fully describe the multi-step nature of the process. acs.org
The chain length of the alkanethiol also affects the kinetics. Longer chain thiols, with their stronger inter-chain interactions, may exhibit different adsorption and ordering kinetics compared to shorter chain thiols. The thermodynamics of SAM formation are also a key consideration. The process is driven by a decrease in the free energy of the system, resulting from the strong gold-thiolate bond and the favorable van der Waals interactions between the alkyl chains. rsc.org
Control over Surface Chemistry and Properties through SAMs
The ability to precisely control the chemical and physical properties of surfaces is a major advantage of using self-assembled monolayers. By carefully selecting the terminal functional group of the alkanethiol, a wide range of surface properties, such as wettability, adhesion, and chemical reactivity, can be tailored.
Tunability of Surface Functional Groups and Interfacial Characteristics
The terminal functional group of the alkanethiol molecule dictates the chemistry of the SAM-environment interface. dtic.mil A vast array of functional groups can be incorporated into the terminus of the alkyl chain, allowing for the creation of surfaces with specific properties. For instance, terminating the alkanethiol with a hydrophobic group like a methyl group results in a water-repellent surface, while a hydrophilic group like a hydroxyl or carboxylic acid group creates a wettable surface. harvard.edu
This tunability is crucial for a wide range of applications, from biocompatible coatings to sensors and molecular electronics. nih.govnih.gov The ability to control the interfacial characteristics at the molecular level allows for the rational design of surfaces with desired functionalities. nih.gov For example, by presenting specific chemical moieties at the surface, one can control the adsorption of proteins and the attachment of cells. nih.gov
Advanced Spectroscopic and Microscopic Characterization of 1 Hexadecane D33 Thiol Sams
Surface-Sensitive Spectroscopic Techniques
Spectroscopic methods that probe the near-surface region are indispensable for confirming the successful formation and quality of the monolayer.
X-ray Photoelectron Spectroscopy (XPS) for Thiolate Bonding and Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for verifying the chemical nature of the sulfur headgroup's interaction with the gold substrate and for determining the elemental composition of the surface. When 1-Hexadecanethiol (B1214605) molecules assemble on a gold surface, the thiol's S-H bond cleaves, and a covalent bond forms between the sulfur atom and the gold surface, creating a gold-thiolate species. nih.gov
XPS analysis of these SAMs typically reveals photoemission signals corresponding to gold (Au), sulfur (S), and carbon (C). The absence or significant attenuation of the signal from the underlying gold substrate is an initial indicator of a dense, well-formed monolayer. The high-resolution spectrum of the S 2p region is particularly diagnostic of the bonding state. mdpi.comnih.gov The observation of a primary peak at a binding energy of approximately 162 eV is the characteristic signature of a sulfur atom covalently bound to gold (a thiolate). researchgate.netresearchgate.net The presence of any unbound thiol (physisorbed species) would manifest as a smaller peak at a higher binding energy, around 163.4 eV. mdpi.comresearchgate.net In well-prepared monolayers of long-chain alkanethiols, the vast majority (>90%) of the sulfur is present as the bound thiolate. nih.gov
The relative atomic concentrations of C, S, and Au, derived from the integrated peak areas, provide quantitative information on the surface coverage and cleanliness of the SAM. The ratios of C/Au and S/Au can be used to assess the packing density of the monolayer. tdl.org
High-Resolution X-ray Photoelectron Spectroscopy (HRXPS) for S 2p Fine Structure Analysis
High-Resolution XPS (HRXPS) provides a more detailed look at the chemical state of sulfur in the SAM by resolving the fine structure of the S 2p photoelectron peak. The S 2p signal is a doublet, consisting of the S 2p₃/₂ and S 2p₁/₂ components, resulting from spin-orbit coupling. For a single chemical species, these peaks appear at a fixed intensity ratio of approximately 2:1 and are separated by a spin-orbit splitting of about 1.2 eV. amazonaws.com
In the case of a 1-Hexadecanethiol SAM on gold, the S 2p₃/₂ component of the thiolate species is consistently found at a binding energy of ~162.0 eV, while the S 2p₁/₂ component appears at ~163.2 eV. amazonaws.com The precise fitting of this doublet confirms the homogeneity of the sulfur-gold bonding. The absence of significant peaks at higher binding energies (e.g., 166-170 eV) is crucial, as it indicates the lack of oxidized sulfur species such as sulfonates, confirming the chemical integrity of the monolayer. tdl.orgamazonaws.com
Infrared Reflection Absorption Spectroscopy (IRRAS/FTIR) for Vibrational Analysis and Chain Order
Infrared Reflection Absorption Spectroscopy (IRRAS), a Fourier-transform infrared (FTIR) technique, is exceptionally sensitive to the vibrational modes of molecules on a reflective surface like gold. It provides detailed information on the conformational order (i.e., the degree of trans-extension) of the alkyl chains within the SAM. According to the surface selection rules for IRRAS on metals, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly active.
For a well-ordered, crystalline-like SAM of 1-Hexadecanethiol, the alkyl chains are densely packed in an all-trans conformation. This high degree of order is reflected in the positions of the methylene (CD₂) stretching vibrations. For the deuterated 1-Hexadecane-d33-thiol, the symmetric (νs) and asymmetric (νas) CD₂ stretching modes would be expected at significantly lower frequencies (around 2080-2200 cm⁻¹) compared to their non-deuterated counterparts.
For the analogous, well-studied 1-Hexadecanethiol SAMs, the CH₂ stretching frequencies are key indicators of order. The asymmetric stretch (νas(CH₂)) appears near 2918 cm⁻¹, and the symmetric stretch (νs(CH₂)) is found near 2850 cm⁻¹. These positions are characteristic of crystalline-like, highly ordered alkyl chains. In contrast, disordered or liquid-like chains would exhibit these peaks at higher wavenumbers (e.g., 2924 cm⁻¹ and 2854 cm⁻¹, respectively).
Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) for Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, performed at the carbon K-edge, is a premier technique for determining the average orientation of the hydrocarbon chains within a SAM. The technique involves exciting a core-level electron (C 1s) to unoccupied molecular orbitals (e.g., σ* C-H and σ* C-C). The intensity of these absorption resonances is dependent on the orientation of the electric field vector of the polarized incident X-ray beam relative to the direction of the specific molecular orbital. researchgate.net
For a well-ordered SAM of this compound, the deuterated alkyl chains are expected to be tilted by approximately 30° from the surface normal. In NEXAFS analysis, the intensity of the σ(C-H) resonance, which occurs at a photon energy of about 287-288 eV, is measured as a function of the X-ray incidence angle. researchgate.net For an upright or slightly tilted alkyl chain, the C-H bonds are oriented nearly parallel to the substrate surface. Consequently, the σ(C-H) resonance intensity will be maximized at normal X-ray incidence (when the electric field vector is parallel to the surface) and minimized at grazing incidence (when the vector is nearly perpendicular to the surface). By analyzing this angular dependence, or linear dichroism, the average tilt angle of the molecular chains with respect to the surface normal can be accurately calculated. nih.gov
Scanning Probe Microscopy for Nanoscale Interrogation
While spectroscopic techniques provide ensemble-averaged information about the SAM, scanning probe microscopy techniques allow for the direct interrogation of the monolayer's structure at the nanometer and molecular scale.
Scanning Tunneling Microscopy (STM) for Direct Visualization of Molecular Packing
Scanning Tunneling Microscopy (STM) enables the direct, real-space visualization of the molecular arrangement of this compound molecules on the conductive gold substrate. acs.org High-resolution STM images can resolve the individual molecular chains, revealing their packing structure, the presence of ordered domains, and various types of surface defects.
For long-chain alkanethiols like 1-Hexadecanethiol on a Au(111) surface, STM studies consistently show that the molecules arrange in a dense, hexagonally packed lattice. nih.gov This structure is commonly referred to as the (√3 × √3)R30° superlattice with respect to the underlying gold atoms, characterized by a molecule-to-molecule spacing of approximately 0.50 nm. acs.org
STM is also invaluable for identifying structural imperfections in the monolayer. Common defects that are visualized include domain boundaries, where ordered regions with different orientations meet, and characteristic vacancy islands. acs.org These vacancy islands are one-atom-deep pits in the gold substrate that form during the self-assembly process as gold atoms are displaced to accommodate the thiolate headgroups. nih.gov The density and distribution of these features provide a measure of the long-range order and quality of the SAM.
Atomic Force Microscopy (AFM) for Topographical and Mechanical Property Assessment
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical and mechanical information about surfaces at the nanoscale. In the context of this compound self-assembled monolayers (SAMs), AFM is instrumental in characterizing the surface morphology, domain structure, and mechanical properties of the film.
AFM operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a position-sensitive photodiode. By recording the cantilever's deflection as the tip is scanned across the surface, a three-dimensional topographical image can be generated.
Topographical Assessment:
AFM imaging of this compound SAMs on smooth substrates, such as gold, typically reveals a highly ordered and densely packed monolayer. The topography is generally uniform, with a low root-mean-square (RMS) roughness, indicative of a well-formed film. However, AFM can also resolve defects within the SAM, such as pinholes, domain boundaries, and areas of molecular disorder. These defects can arise from the substrate's crystalline structure or from the self-assembly process itself.
Mechanical Property Assessment:
In addition to topographical imaging, AFM can be used to probe the mechanical properties of the this compound SAM. By operating in force spectroscopy mode, the AFM tip is brought into contact with the sample and then retracted, generating a force-distance curve. From this curve, mechanical properties such as adhesion and stiffness can be extracted. The adhesion force is related to the strength of the interaction between the tip and the SAM, while the stiffness provides information about the film's resistance to deformation. For a well-ordered this compound SAM, a relatively high stiffness is expected due to the close packing of the alkyl chains.
Furthermore, by mapping the mechanical properties across the surface, AFM can provide insights into the homogeneity of the SAM. Variations in adhesion or stiffness can indicate the presence of different molecular domains or defects within the monolayer.
Interactive Data Table: Representative AFM Findings for Alkanethiol SAMs
| Parameter | Typical Value/Observation | Significance |
| RMS Roughness | < 1 nm | Indicates a smooth and uniform monolayer. |
| Domain Size | Varies (nm to µm) | Reflects the crystalline structure of the underlying substrate and the self-assembly conditions. |
| Adhesion Force | Dependent on tip chemistry | Provides information about the surface energy and intermolecular forces of the SAM. |
| Young's Modulus | GPa range | Indicates the stiffness and packing density of the monolayer. |
Atomic Force Microscopy-Infrared (AFM-IR) for Localized Spectroscopic Mapping
Atomic Force Microscopy-Infrared (AFM-IR) is a powerful technique that combines the high spatial resolution of AFM with the chemical specificity of infrared (IR) spectroscopy spectralysbiotech.comnih.gov. This combination allows for the chemical characterization of materials at the nanoscale, far beyond the diffraction limit of conventional IR microscopy spectralysbiotech.comnih.gov. For this compound SAMs, AFM-IR provides a unique capability to map the spatial distribution of the deuterated alkyl chains, offering insights into the chemical homogeneity and structure of the monolayer.
The principle of AFM-IR involves illuminating the sample with a tunable, pulsed IR laser spectralysbiotech.com. When the laser wavelength matches an vibrational frequency of the sample, the absorbed light causes localized thermal expansion. This rapid expansion excites a resonant oscillation of the AFM cantilever. The amplitude of this oscillation is directly proportional to the amount of light absorbed by the sample. By scanning the laser wavelength, a localized IR absorption spectrum can be obtained at a specific point on the sample. Alternatively, by fixing the laser at a specific wavelength corresponding to a characteristic vibrational mode and scanning the sample, a chemical map showing the spatial distribution of that chemical species can be generated spectralysbiotech.com.
For this compound, the key vibrational modes of interest are the C-D stretching vibrations, which occur at a lower frequency than the C-H stretching vibrations of non-deuterated alkanes. This isotopic shift provides a distinct spectral signature for the deuterated molecules.
Applications of AFM-IR for this compound SAMs:
Chemical Identification: By acquiring a localized IR spectrum, AFM-IR can confirm the presence of this compound on the surface by detecting the characteristic C-D stretching bands.
Nanoscale Chemical Mapping: By tuning the IR laser to the C-D stretching frequency, AFM-IR can generate a chemical map of the SAM, revealing the spatial distribution of the deuterated molecules. This can be used to assess the uniformity of the monolayer and identify any regions where the SAM is absent or has been displaced.
Domain and Defect Analysis: In mixed SAMs containing both deuterated and non-deuterated thiols, AFM-IR can be used to visualize the phase separation and domain formation at the nanoscale. It can also be used to chemically characterize defects within the monolayer.
Molecular Orientation: By using polarized IR light, it may be possible to gain information about the average orientation of the C-D bonds, and thus the alkyl chains, within the SAM nih.gov.
Interactive Data Table: Characteristic IR Frequencies for AFM-IR Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for this compound |
| C-D Stretch (symmetric) | ~2100 | Confirms the presence of the deuterated alkyl chain. |
| C-D Stretch (asymmetric) | ~2200 | Confirms the presence of the deuterated alkyl chain. |
| C-H Stretch (symmetric) | ~2850 | Absence of this peak indicates high isotopic purity. |
| C-H Stretch (asymmetric) | ~2920 | Absence of this peak indicates high isotopic purity. |
Electrochemical and Optical Methods for Interfacial Analysis
Electrochemical Impedance Spectroscopy (EIS) for Electron Transfer and Interfacial Dynamics
For a this compound SAM on a conductive substrate, the monolayer acts as a dielectric barrier to electron transfer between the electrode and a redox probe in the electrolyte. A well-ordered and densely packed SAM will exhibit a high impedance, characterized by a large charge transfer resistance and a low interfacial capacitance.
Key Parameters from EIS Analysis:
Solution Resistance (Rs): The resistance of the electrolyte solution, which is independent of the SAM properties.
Charge Transfer Resistance (Rct): This represents the resistance to the flow of electrons across the SAM. A high Rct value indicates a well-packed and defect-free monolayer that effectively blocks electron transfer.
Double-Layer Capacitance (Cdl): This is the capacitance of the electrical double layer at the SAM-electrolyte interface. A low Cdl value is characteristic of a thick and well-ordered SAM, as the monolayer increases the distance between the conductive substrate and the electrolyte.
The impedance data is often modeled using an equivalent electrical circuit, such as a Randles circuit, to extract these parameters. The quality of the fit between the experimental data and the model provides a measure of the suitability of the chosen circuit.
Interactive Data Table: Representative EIS Parameters for Alkanethiol SAMs
| Parameter | Typical Value for a Well-Formed SAM | Significance for this compound |
| Charge Transfer Resistance (Rct) | > 1 MΩ·cm² | Indicates a high degree of surface passivation and blocking of electron transfer. |
| Double-Layer Capacitance (Cdl) | < 2 µF/cm² | Suggests a densely packed and ordered monolayer with a defined thickness. |
| Phase Angle at Low Frequency | Close to -90° | Represents near-ideal capacitive behavior, indicative of a uniform and insulating film. |
Cyclic Voltammetry (CV) for Redox Behavior at SAM-Modified Electrodes
Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox behavior of species at an electrode surface. In the context of this compound SAMs, CV is primarily used to assess the blocking properties of the monolayer towards the electron transfer of a redox-active probe in solution.
A typical CV experiment involves cycling the potential of the working electrode and measuring the resulting current. For a bare electrode in a solution containing a reversible redox couple (e.g., [Fe(CN)₆]³⁻/⁴⁻), a characteristic pair of oxidation and reduction peaks is observed. When the electrode is modified with a well-formed this compound SAM, the access of the redox probe to the electrode surface is hindered. This results in a significant suppression of the faradaic current and an increase in the peak-to-peak separation of the redox waves. In the ideal case of a perfectly blocking monolayer, the CV will be featureless, resembling that of a capacitor.
The degree of current suppression can be used to estimate the surface coverage of the SAM. Any defects or pinholes in the monolayer will allow the redox probe to reach the electrode surface, giving rise to a measurable faradaic current.
Reductive Desorption:
CV can also be used to study the stability of the thiol-gold bond. By scanning the potential to sufficiently negative values, the thiol can be reductively desorbed from the gold surface. This process is observed as a sharp cathodic peak in the CV, and the charge associated with this peak can be used to quantify the surface coverage of the thiol.
Interactive Data Table: Expected CV Responses for a this compound Modified Electrode
| Condition | Expected Observation | Interpretation |
| In the presence of a redox probe | Suppression of redox peaks | The SAM effectively blocks electron transfer to the redox probe. |
| In blank electrolyte (reductive scan) | Cathodic peak at negative potentials | Corresponds to the reductive desorption of the thiol from the gold surface. |
| In blank electrolyte (capacitive region) | Low, non-faradaic current | The SAM-modified electrode behaves like a capacitor. |
Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Film Thickness Studies
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular binding events at the surface of a thin metal film, typically gold, in real-time and without the need for labels nih.govresearchgate.net. It is an ideal tool for studying the adsorption kinetics and determining the thickness of this compound SAMs.
The SPR phenomenon occurs when p-polarized light, under conditions of total internal reflection, strikes the metal film at a specific angle, known as the SPR angle researchgate.net. At this angle, the energy of the incident photons is transferred to surface plasmons, which are collective oscillations of electrons at the metal-dielectric interface, resulting in a sharp dip in the intensity of the reflected light. The SPR angle is extremely sensitive to changes in the refractive index at the metal surface.
When this compound molecules adsorb onto the gold surface, the refractive index at the interface changes, causing a shift in the SPR angle. By monitoring this shift over time, the kinetics of the self-assembly process can be followed in real-time. The initial rapid shift corresponds to the initial adsorption and formation of a disordered monolayer, followed by a slower shift as the molecules rearrange into a more ordered and densely packed structure.
Once the SAM formation is complete, the total shift in the SPR angle can be used to calculate the thickness of the monolayer, provided the refractive index of the film is known or can be estimated.
Interactive Data Table: Typical SPR Parameters for Alkanethiol SAM Formation
| Parameter | Typical Observation/Value | Information Obtained |
| SPR Angle Shift vs. Time | Biphasic kinetics (fast initial adsorption followed by a slower ordering phase) | Provides insights into the mechanism and rate of SAM formation. uh.edu |
| Total SPR Angle Shift | Proportional to the amount of adsorbed material | Can be used to determine the final thickness of the SAM. |
| Rate Constants | Can be extracted from the kinetic data | Quantifies the rates of adsorption and desorption. nih.gov |
Optical Reflectivity for Polyelectrolyte Adsorption Studies on Thiol-Functionalized Surfaces
Optical reflectivity is a sensitive technique for studying the adsorption of molecules from solution onto a solid substrate. rsc.org It measures the change in the intensity of light reflected from a surface as a thin film is adsorbed. This technique is particularly well-suited for investigating the interaction of polyelectrolytes with functionalized surfaces, such as a gold surface modified with a this compound SAM. rsc.orgrsc.org
A this compound SAM presents a well-defined, hydrophobic, and non-polar surface. By studying the adsorption of polyelectrolytes onto this surface, one can gain fundamental insights into the role of electrostatic and hydrophobic interactions in the adsorption process. The high sensitivity of optical reflectivity allows for the determination of both the amount of adsorbed polyelectrolyte and the kinetics of the adsorption process. rsc.org
The experiment typically involves flowing a solution of the polyelectrolyte over the thiol-functionalized surface and monitoring the change in reflectivity over time. The change in reflectivity is related to the thickness and refractive index of the adsorbed layer. By varying the properties of the polyelectrolyte (e.g., charge, molecular weight) and the solution conditions (e.g., pH, ionic strength), a detailed understanding of the adsorption mechanism can be obtained. proceedings.science
For example, the adsorption of a positively charged polyelectrolyte onto the neutral, hydrophobic surface of a this compound SAM would be driven primarily by non-electrostatic interactions, such as hydrophobic interactions and van der Waals forces. Optical reflectivity can quantify the extent of this adsorption and how it is influenced by factors such as the polymer concentration and the ionic strength of the solution.
Interactive Data Table: Key Information from Optical Reflectivity Studies
| Measured Parameter | Information Derived | Relevance to this compound SAMs |
| Change in Reflectivity | Adsorbed amount of polyelectrolyte | Quantifies the interaction between the polyelectrolyte and the hydrophobic surface. |
| Reflectivity vs. Time | Adsorption kinetics | Reveals the rate at which the polyelectrolyte adsorbs to the SAM. |
| Adsorbed Amount vs. Concentration | Adsorption isotherm | Characterizes the equilibrium binding of the polyelectrolyte to the surface. |
Mass Spectrometry-Based Characterization of Thiol-Containing Systems
Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the structural elucidation and sensitive detection of molecules, including those in complex matrices or assembled on surfaces. For thiol-containing systems, and specifically for isotopically labeled compounds like this compound, MS techniques provide detailed information on molecular weight, elemental composition, and structural integrity. The high mass accuracy of modern spectrometers allows for the unambiguous identification of deuterated species, distinguishing them from their protonated counterparts and other potential contaminants. This section details the application of two advanced mass spectrometry methodologies for the characterization of this compound and related systems.
Ultraperformance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS, UPLC-Q-TOF-MS) for Volatile Thiols
Ultraperformance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique for the separation, detection, and quantification of compounds in a mixture. When applied to the analysis of volatile thiols, this method typically involves the analysis of a solution. Therefore, for the characterization of a Self-Assembled Monolayer (SAM), the this compound molecules would first need to be desorbed from the substrate and dissolved in a suitable solvent.
The UPLC system separates the analyte from other components in the solution based on its physicochemical properties as it passes through a packed column. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique used, which imparts a charge on the analyte molecules while minimizing fragmentation.
For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. A specific ion of interest (the precursor ion), such as the molecular ion of this compound, is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.
The use of a Quadrupole Time-of-Flight (Q-TOF) mass analyzer provides high resolution and excellent mass accuracy, allowing for the determination of the elemental composition of both precursor and product ions with high confidence. spectroscopyonline.comfrontiersin.org This is particularly valuable for deuterated compounds, as the mass difference between hydrogen (1.0078 u) and deuterium (B1214612) (2.0141 u) is precisely measured.
In a hypothetical analysis of this compound, the protonated molecular ion [M+H]⁺ would be observed in the initial MS scan. Subsequent MS/MS fragmentation would likely involve cleavage along the C-C bonds of the alkyl chain, leading to a series of fragment ions. Due to the deuteration, these fragments would have characteristic masses distinct from standard hexadecanethiol.
Table 1: Hypothetical UPLC-Q-TOF-MS/MS Data for this compound
| Precursor Ion (m/z) | Formula | Description | Major Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|---|---|
| 294.54 | [C₁₆D₃₃SH + H]⁺ | Protonated Molecular Ion | 260.52 | D₂S |
| 294.54 | [C₁₆D₃₃SH + H]⁺ | Protonated Molecular Ion | 248.48 | C₂D₅SH |
| 294.54 | [C₁₆D₃₃SH + H]⁺ | Protonated Molecular Ion | 144.28 | C₉D₁₉SH |
| 294.54 | [C₁₆D₃₃SH + H]⁺ | Protonated Molecular Ion | 128.25 | C₁₀D₂₁SH |
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for Reaction Product Characterization
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the direct analysis of samples on surfaces in their native environment with minimal to no sample preparation. acs.org This makes it exceptionally well-suited for the characterization of SAMs, as it can analyze the monolayer directly on the substrate.
The DART source works by directing a heated stream of metastable gas, typically helium or nitrogen, at the sample surface. The metastable atoms ionize atmospheric molecules (like water), which in turn act as proton donors or acceptors to ionize the analyte molecules on the surface. acs.org This process is a form of "soft" ionization, meaning it generally produces intact molecular ions with very little fragmentation, which simplifies spectral interpretation. acs.org
For the characterization of this compound SAMs, DART-MS can be used to verify the presence of the intact thiolate on the surface. Research has shown that DART-MS can directly detect alkanethiolates bound to gold atoms, observing ions corresponding to the [Alkanethiolate-Au]⁺ complex. acs.org This provides direct evidence of the successful formation of the SAM and the covalent attachment to the substrate.
Furthermore, DART-MS is a powerful tool for characterizing reaction products on the surface. For instance, if the SAM undergoes oxidation, DART-MS could detect the formation of disulfide species (dimers) or various oxides of sulfur directly on the surface. Its real-time analysis capability allows for the monitoring of surface chemical reactions as they occur. The high mass accuracy of a coupled TOF analyzer ensures confident identification of the deuterated species and their reaction products.
Table 2: Expected Molecular Ions in DART-MS Analysis of a this compound SAM and Potential Reaction Products
| Observed Ion (m/z) | Proposed Formula | Description |
|---|---|---|
| 293.53 | [C₁₆D₃₃S]⁻ | Deprotonated Thiolate (Negative Ion Mode) |
| 490.46 | [C₁₆D₃₃S-Au]⁺ | Thiolate-Gold Adatom Complex |
| 586.05 | [C₃₂D₆₆S₂]⁺ | Oxidized Dimer (Disulfide) Cation |
| 683.99 | [(C₁₆D₃₃S)₂-Au]⁺ | Disulfide-Gold Adatom Complex |
Computational and Theoretical Modeling of Deuterated Thiolate Systems
Quantum Mechanical Approaches for Adsorption Mechanisms
Quantum mechanical (QM) methods are indispensable for understanding the fundamental interactions that govern the formation of SAMs. These approaches provide detailed electronic-level information about the bonding between the thiol headgroup and the metal substrate.
Ab Initio and Semiempirical Cluster Calculations of Thiolate-Metal Bonding
Ab initio and semiempirical methods are powerful tools for investigating the nature of the bond between a thiolate and a metal surface. Due to the computational cost of these methods, they are often applied to smaller, representative systems, such as a methylthiol molecule on a gold cluster (e.g., Au20). nih.gov These calculations have revealed that the sulfur-gold bond is a crucial factor in the stability and structure of the resulting monolayer. chemrxiv.org
Research has shown that the adsorption of thiols on gold surfaces is a complex process involving a combination of covalent and van der Waals interactions. nih.gov Ab initio calculations help in determining the preferred binding sites on the metal surface. For instance, studies on gold clusters have investigated various adsorption sites, including atop, bridge, and hollow sites, to identify the most energetically favorable configurations. nih.gov It has been found that kink sites are often preferred due to the increased number of atoms available for dispersive interactions with the alkyl backbone of the thiol. nih.gov
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Au-S Bond Length | 2.4 - 2.5 Å | Indicates a strong, covalent-like interaction between the sulfur headgroup and the gold substrate. nih.gov |
| Binding Energy | Varies with site and method | Determines the thermodynamic stability of the self-assembled monolayer. nih.gov |
| Preferred Adsorption Site | Kink and multi-coordinated sites | Influences the overall packing and structure of the monolayer. nih.gov |
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry and materials science for studying systems of the size and complexity of alkanethiol SAMs. duke.eduyoutube.com DFT allows for the calculation of the electronic structure of the system, providing insights into the charge distribution, density of states, and the nature of the chemical bonds. nih.govnih.gov
DFT calculations have been instrumental in understanding the energetics of the thiol adsorption process. rsc.org This includes the energy changes associated with the cleavage of the S-H bond in the thiol molecule and the formation of the S-Au bond with the surface. The theory can also elucidate the role of the metal's electronic structure in the bonding. For instance, in transition metal-thiolate complexes, DFT reveals how the interaction between metal d-orbitals and thiolate frontier orbitals influences the bond strength and reactivity. nih.gov
Furthermore, DFT is used to study the reaction energetics of processes occurring at the SAM surface. While not directly related to dosage, understanding the energy barriers for various surface reactions is crucial for predicting the stability and potential applications of these monolayers. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, can also be calculated, which are important for applications in molecular electronics. nih.gov
| Property Investigated | Typical Findings | Relevance to SAMs |
|---|---|---|
| Electronic Structure | Charge transfer from the sulfur to the metal surface. | Explains the formation of a dipole layer at the interface and influences surface potential. nih.gov |
| Adsorption Energetics | Calculation of adsorption energies and reaction barriers. | Provides a thermodynamic basis for the stability and formation of the monolayer. rsc.org |
| HOMO-LUMO Gap | Can be tuned by the choice of metal and thiolate. | Important for understanding the electronic transport properties of the SAM. nih.gov |
Molecular Dynamics Simulations for SAM Organization and Dynamics
While QM methods are excellent for studying the details of chemical bonding, they are computationally too expensive for simulating the collective behavior of thousands of atoms over nanoseconds. This is where molecular dynamics (MD) simulations become essential. MD uses classical mechanics to simulate the motion of atoms and molecules, providing insights into the structure, dynamics, and thermodynamics of the system. uic.eduscm.com
Investigation of Chain Conformations and Packing Densities
MD simulations are widely used to study the self-assembly process of alkanethiols on metal surfaces. acs.org These simulations can track the transition from a disordered, "lying down" phase of molecules to a densely packed, "standing up" phase. acs.org For long-chain thiols like 1-hexadecane-d33-thiol, van der Waals interactions between the alkyl chains play a dominant role in the final structure of the monolayer. nih.gov
The simulations provide detailed information about the conformation of the alkyl chains, including the tilt angle with respect to the surface normal and the degree of ordering (e.g., the number of gauche defects). acs.org For well-ordered SAMs of long-chain alkanethiols, the chains are typically in an all-trans conformation, tilted at an angle of around 30-35 degrees from the surface normal. acs.org
Packing density is another critical parameter that can be investigated using MD. researchgate.net Simulations can help understand how factors like chain length, headgroup size, and substrate structure influence the packing density of the SAM. uh.edu The well-known (√3 × √3)R30° packing of alkanethiols on Au(111) is a common feature observed in MD simulations. acs.org
Simulation of Interfacial Phenomena and Molecular Interactions
MD simulations are particularly powerful for studying the interface between the SAM and its environment, such as a solvent or a contacting probe tip. researchgate.net These simulations can reveal the structure of the solvent near the SAM surface and the nature of the interactions between the solvent molecules and the terminal groups of the SAM.
The interactions at the molecular level are crucial for understanding macroscopic properties like wetting and friction. uh.edu For example, simulations can show how the ordering and packing of the alkyl chains influence the frictional properties of the monolayer. Loosely packed and disordered SAMs tend to exhibit higher friction than well-ordered, crystalline ones. uh.edu
Furthermore, MD simulations can be used to probe the dynamic nature of the SAM. Even in a well-ordered monolayer, the molecules are not static. They can exhibit various motions, such as rotation around their long axis and collective tilting motions. These dynamic processes can be important for the function of the SAM in various applications.
Predictive Models for Surface Phenomena
Building on the insights from quantum mechanics and molecular dynamics, researchers are developing predictive models to understand and design SAMs with specific properties. These models aim to bridge the gap between the molecular-level details and the macroscopic behavior of the monolayer.
One approach involves the development of hierarchical geometric models that can predict the formation of extended network patterns based on molecular-level information. arxiv.org These models, founded on principles like the mean-field theory of 2D polygonal tessellations, can classify and predict patterns within well-defined ranges, offering a less computationally intensive alternative to full-scale simulations. arxiv.org
These predictive models are crucial for the rational design of functional surfaces. By understanding the relationship between the molecular structure of the thiol and the resulting properties of the SAM, it becomes possible to tailor the surface for specific applications, such as controlling wettability, adhesion, or biocompatibility. The development of such models relies heavily on the data and understanding generated by the more fundamental QM and MD approaches.
Correlating SAM Structure with Macroscopic Properties (e.g., Wettability)
The macroscopic property of wettability, often quantified by measuring the contact angle of a liquid on a surface, is intrinsically linked to the microscopic structure of the underlying Self-Assembled Monolayer (SAM). Computational models have been crucial in elucidating this relationship for alkanethiol SAMs on gold surfaces.
Molecular dynamics (MD) simulations have been particularly insightful. These simulations model the behavior of individual molecules and their collective interactions to predict properties like chain tilt, twist, and the orientation of terminal methyl groups. nih.gov One significant finding from these simulations is the "odd-even effect," where the wettability of the SAM surface by certain liquids depends on whether the alkanethiol has an odd or even number of carbon atoms. nih.govmdpi.com
For instance, MD simulations of n-alkanethiols on gold have shown that hexadecane is sensitive to these structural differences, while water is not. nih.gov This is attributed to the different ways these liquids interact with the SAM surface. Water molecules tend to be positioned further from the surface, creating a depletion in density at the liquid/SAM interface, which makes them insensitive to the subtle changes in the terminal methyl group orientation between odd- and even-chained SAMs. nih.gov Hexadecane, however, interacts more closely with the SAM surface, showing a greater sensitivity to these structural variations. nih.gov This closer proximity results in about a 10% difference in SAM-solvent interaction energies for hexadecane on even- vs. odd-chained surfaces, an effect that is negligible for water. nih.gov
The structural properties of the SAMs themselves are also influenced by chain length. MD simulations show that for alkanethiols with 12 to 15 carbon atoms, odd-even effects are prominent; odd-numbered chains exhibit larger tilt angles, while even-numbered chains have lower tilt angles. nih.gov For longer chains (15 to 19 carbons), the tilt angle becomes independent of the chain length. nih.gov These computational findings highlight how molecular-level organization directly dictates macroscopic surface properties like wettability.
| SAM Chain Length (n) | Property | Liquid | Observation from MD Simulations | Reference |
|---|---|---|---|---|
| Odd vs. Even | Contact Angle | Hexadecane | Sensitive to odd-even differences in SAM structure. | nih.gov |
| Water | No significant odd-even dependence observed. | nih.gov | ||
| Odd vs. Even | SAM-Solvent Interaction Energy | Hexadecane | ~10% difference between odd and even chains. | nih.gov |
| Water | Negligible difference between odd and even chains. | nih.gov | ||
| 12 ≤ n ≤ 15 | Alkyl Chain Tilt Angle | N/A | Larger tilt angles for odd chains, lower for even chains. | nih.gov |
| 15 ≤ n ≤ 19 | Alkyl Chain Tilt Angle | N/A | Tilt angle and orientation become independent of n. | nih.gov |
Modeling Adsorption of Macromolecules on Thiol-Functionalized Surfaces
Computational modeling is a powerful tool for understanding and predicting the adsorption of macromolecules, such as proteins and peptides, onto thiol-functionalized surfaces. These models provide detailed insights into the molecular-level events that govern adsorption behavior, which is critical for applications in biomedicine and biosensing. nih.gov
Molecular dynamics (MD) simulations are frequently used to study the adsorption process at an atomistic level. By employing potential energy functions, known as force fields (e.g., CHARMM), these simulations can describe the complex interactions within a biomolecular system. clemson.edunih.gov This approach allows researchers to calculate key thermodynamic quantities like the adsorption free energy (ΔG°ads), which quantifies the strength of the interaction between a peptide and a surface. clemson.edunih.gov
For example, biased-energy replica exchange molecular dynamics has been used to calculate the ΔG°ads of model peptides on various functionalized alkanethiol SAMs. clemson.edu Studies have explored how the adsorption is influenced by the terminal groups of the SAM (e.g., -CH3 vs. -OH) and the specific amino acid residues in the peptide. nih.govnih.gov Simulations have revealed that some force fields may underestimate the strength of adsorption on hydrophobic (e.g., methyl-terminated) surfaces. clemson.edu
The structure of the SAM plays a critical role in protein adsorption. Research on mixed SAMs, composed of thiols with different terminal groups (e.g., -OH and -CH3) and chain lengths, shows that the mixing ratio can be a good predictor of adsorption. nih.gov For instance, in studies with bovine serum albumin (BSA), once the surface mixture contains 50% or more of the hydrophobic methyl-terminated thiol, the mixing ratio alone largely determines the extent of protein adsorption, regardless of the relative chain lengths of the thiols. nih.gov However, at lower concentrations of the methyl-terminated component, if it has a longer chain, protein adsorption can increase, possibly due to the disordered exposure of the alkane backbone. nih.gov
Machine learning models, trained with experimental data, are also emerging as a valuable tool. These data-driven approaches can predict protein adsorption on SAMs based on the chemical structures of the constituent molecules, offering a path for rapid screening and design of materials with desired functions. acs.orgnih.govnih.gov
| Factor | Modeling Approach | Key Findings | Reference |
|---|---|---|---|
| SAM Terminal Group (-CH3 vs. -OH) | Molecular Dynamics (MD) | Adsorption strength is highly dependent on the terminal group's chemistry. Hydrophobic (-CH3) surfaces generally show stronger protein/peptide adsorption. | nih.govnih.gov |
| Peptide Amino Acid Sequence | MD with Free Energy Calculation | The specific amino acid residues at the interface dictate the adsorption free energy (ΔG°ads). | clemson.edunih.gov |
| Mixed SAM Composition (% -CH3) | Experimental with Theoretical Interpretation | For mixtures with ≥50% methyl terminus, the mixing ratio is a primary predictor of Bovine Serum Albumin (BSA) adsorption. | nih.gov |
| Mixed SAM Chain Length | Experimental with Theoretical Interpretation | Varying chain lengths in mixed SAMs did not show an outsized influence on nanoscopic adsorption behavior of BSA. | nih.gov |
| Multiple Structural Parameters | Machine Learning (Artificial Neural Network) | Models can accurately predict protein adsorption from the chemical structures of SAM-forming molecules, enabling material screening. | acs.orgnih.gov |
Applications of 1 Hexadecane D33 Thiol and Deuterated Thiols in Specialized Research Domains
Deuterated Thiols in Tracer and Kinetic Isotope Effect Studies
The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction differs for a molecule containing the heavier isotope. This effect is a cornerstone in the study of reaction mechanisms. Furthermore, the distinct mass of deuterium makes it an excellent tracer for following the fate of molecules in intricate systems without altering their chemical properties.
Application as Isotopic Tracers in Biochemical and Material Transformations
Deuterated compounds, including long-chain thiols, serve as excellent isotopic tracers in a variety of scientific disciplines. Because deuterium is a stable, non-radioactive isotope, it can be safely used in biological systems and offers a distinct mass signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. northwestern.edu The incorporation of deuterium into a molecule allows researchers to track its journey through complex biochemical pathways or material transformation processes.
In biochemical research, deuterated fatty acids and related long-chain molecules are used to study lipid metabolism, membrane dynamics, and protein-lipid interactions. While specific studies on 1-Hexadecane-d33-thiol as a tracer are not widely documented, its non-deuterated counterpart, 1-hexadecanethiol (B1214605), is known to form self-assembled monolayers that can mimic biological membranes. The use of the deuterated version would allow for sensitive tracking of the assembly, exchange, and degradation of such mimics in biological environments.
In materials science, this compound can be used to trace the diffusion and exchange processes in self-assembled monolayers. By creating mixed monolayers of deuterated and non-deuterated thiols, techniques like secondary ion mass spectrometry (SIMS) can be employed to visualize the distribution and dynamics of the individual components with high spatial resolution. This information is crucial for understanding the stability and long-term behavior of these molecular films.
Advanced Materials Engineering through Deuterated Thiol SAMs
Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of nanoscience and surface engineering. northwestern.edu These highly ordered molecular films are formed by the spontaneous chemisorption of thiol molecules onto the substrate. The use of deuterated thiols, such as this compound, provides a subtle yet powerful means to probe and modify the properties of these monolayers for various advanced applications.
Fabrication of Ordered Molecular Assemblies for Molecular Electronics
The field of molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. Alkanethiol SAMs are widely used as model systems to study charge transport through molecular layers. acs.org The structure and order of the SAM are critical factors that influence its electronic properties.
Table 2: Properties of Alkanethiol SAMs Relevant to Molecular Electronics
| Property | Description | Influence of Deuteration |
| Monolayer Thickness | Determined by the length of the alkyl chain. | Negligible change. |
| Molecular Packing | The arrangement and density of molecules on the surface. | Minor changes in lattice parameters may occur due to altered van der Waals interactions. |
| Dielectric Constant | A measure of the material's ability to store electrical energy. | Subtle changes may be observed due to differences in polarizability between C-H and C-D bonds. |
| Tunneling Barrier Height | The energy barrier that electrons must overcome to pass through the monolayer. | Can be influenced by the electronic structure of the molecule-metal interface, which may be subtly affected by deuteration. |
This table outlines general properties of alkanethiol SAMs and the potential influence of deuteration based on established principles.
Surface Functionalization for Advanced Biosensing Platforms
The functionalization of surfaces with well-defined molecular layers is crucial for the development of sensitive and selective biosensors. nih.govnih.govmanchester.ac.uk Alkanethiol SAMs provide a versatile platform for immobilizing biological recognition elements, such as antibodies, enzymes, and DNA, onto sensor surfaces. mdpi.com The long alkyl chain of 1-hexadecanethiol provides a robust and insulating layer that can minimize non-specific adsorption of interfering molecules from complex biological samples.
The use of this compound in biosensor fabrication can be advantageous for analytical techniques that are sensitive to isotopic composition. For instance, in neutron reflectometry, a powerful technique for characterizing thin films at solid-liquid interfaces, the contrast between the deuterated monolayer and a hydrogen-containing aqueous environment is significantly enhanced. This allows for a more precise determination of the monolayer's thickness, density, and the location of immobilized biomolecules within the film. This detailed structural information is vital for optimizing the performance of the biosensor.
Role of Deuterated Thiolates in Catalysis and Electro-Catalysis Research
Thiolate-modified surfaces can exhibit catalytic activity for a range of chemical reactions. The structure and composition of the thiolate monolayer can influence the reaction pathways and product selectivity. In electro-catalysis, SAMs are used to modify electrode surfaces to control electron transfer rates and to steer the course of electrochemical reactions. nih.gov
The deuterium KIE can be a valuable tool in understanding the mechanisms of surface-catalyzed reactions. By comparing the catalytic activity of a surface modified with 1-hexadecanethiol to one modified with this compound, researchers can determine if the cleavage of a C-H bond on the alkyl chain is involved in the rate-determining step of the reaction. While the long alkyl chain of hexadecanethiol is generally considered to be relatively inert, reactions occurring at the monolayer-solution interface could potentially involve the terminal methyl group or other parts of the chain.
In electro-catalysis, the stability of the thiolate SAM on the electrode surface is of paramount importance. Deuteration of the alkyl chain in this compound could potentially influence the stability of the SAM under electrochemical conditions due to subtle changes in the van der Waals interactions that hold the monolayer together. While this effect is expected to be small, it could be significant in applications requiring long-term operational stability.
Directed Growth of Surface-Mounted Metal-Organic Framework (SURMOF) Films utilizing this compound as a Reference
The precise control over the orientation and growth of Surface-Mounted Metal-Organic Framework (SURMOF) films is critical for their application in areas such as sensing, catalysis, and electronics. One effective method to achieve this control is through the use of self-assembled monolayers (SAMs) as templates on a substrate, typically gold. Long-chain alkanethiols, such as 1-Hexadecanethiol, readily form well-ordered SAMs on gold surfaces, and the terminal functional groups of these SAMs can direct the crystallographic orientation of the SURMOF grown on top.
In this context, this compound, the deuterated analogue of 1-Hexadecanethiol, serves as an invaluable tool, particularly as a reference material in advanced surface analysis techniques. The process involves the formation of a SAM from this compound on a gold substrate. This monolayer then acts as a template to guide the layer-by-layer deposition of the metal ions and organic linkers that constitute the SURMOF. The orientation of the SURMOF crystals is influenced by the properties of the underlying SAM.
The primary role of deuteration in this compound in this application is to provide isotopic contrast for techniques like neutron reflectometry. Neutron reflectometry is a powerful, non-destructive technique for probing the structure of thin films and interfaces. By using a deuterated SAM, researchers can create a significant difference in the neutron scattering length density between the SAM and any hydrogenous materials, such as the SURMOF or surrounding solvent. This contrast allows for the precise determination of the thickness, density, and roughness of the SAM and the SURMOF layers, providing detailed insights into the growth mechanism and the final structure of the film. The use of deuterated molecules enhances the sensitivity of neutron reflectometry, enabling the detailed characterization of the adsorbed protein layer's concentration profile.
For instance, in a typical experiment, a mixed SAM might be created with both hydrogenous and deuterated thiols to finely tune the surface properties. By selectively deuterating one component, its distribution and behavior within the monolayer can be precisely tracked. This level of detail is crucial for understanding how the SAM template influences the nucleation and oriented growth of the SURMOF. Therefore, this compound acts as a critical reference component, enabling the detailed structural elucidation necessary for optimizing SURMOF synthesis.
Development of New Materials with Tailored Characteristics
The ability to engineer materials with specific, predictable properties is a cornerstone of modern materials science. Deuterated thiols, including this compound, play a significant role in this field, primarily through the formation of self-assembled monolayers (SAMs) with tailored surface characteristics. The properties of a surface, such as wettability, adhesion, and biocompatibility, are dictated by the outermost layer of molecules. By creating SAMs from mixtures of different thiols, including deuterated variants, it is possible to create surfaces with finely tuned properties.
Furthermore, thiol-based "click" chemistry provides a versatile method for the synthesis of new materials. Thiol-ene and thiol-yne reactions are highly efficient and can be used to functionalize surfaces or create novel polymers. While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the principles of using deuterated building blocks for analytical purposes remain the same. By incorporating a deuterated thiol into a polymer backbone or as a surface ligand, the structure and dynamics of the resulting material can be probed with high precision. This analytical insight is crucial for the rational design of new materials with tailored characteristics for applications ranging from biocompatible coatings to advanced electronic devices.
Deuterated Thiols in Analytical Method Development
Quantitative Mass Spectrometry for Thiol Proteomics and Metabolomics
In the fields of proteomics and metabolomics, accurate quantification of proteins and metabolites is essential for understanding biological processes and identifying biomarkers for disease. Mass spectrometry (MS) is a primary tool for these analyses, and the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision. Deuterated thiols are crucial in this context for the quantitative analysis of thiol-containing proteins (specifically the amino acid cysteine) and low-molecular-weight thiol metabolites like glutathione.
The principle behind this application is isotope dilution mass spectrometry. A known amount of a deuterated version of the analyte of interest (e.g., a deuterated thiol) is added to the biological sample at the beginning of the sample preparation process. This "heavy" internal standard is chemically identical to the naturally occurring "light" analyte and therefore behaves identically during extraction, derivatization, and ionization.
In the mass spectrometer, the deuterated standard is easily distinguished from the natural analyte by its higher mass. By measuring the ratio of the signal intensity of the natural analyte to that of the deuterated internal standard, the concentration of the analyte in the original sample can be accurately calculated. This method effectively corrects for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, which are common sources of error in quantitative MS.
For example, in thiol proteomics, researchers might use a deuterated alkylating agent to label cysteine residues in proteins. After enzymatic digestion of the proteins into peptides, the labeled peptides can be quantified by LC-MS/MS. By comparing the signal of the labeled peptides from the sample to that of a known amount of a synthetically prepared labeled peptide standard, the absolute quantity of the protein in the sample can be determined.
Similarly, in metabolomics, to quantify a specific thiol metabolite, a deuterated version of that metabolite is used as an internal standard. The table below illustrates the principle with hypothetical data for the quantification of a thiol metabolite.
| Sample | Analyte Peak Area (Light) | Internal Standard Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) | Calculated Concentration (µM) |
| Standard 1 (1 µM) | 10,500 | 10,000 | 1.05 | 1.00 |
| Standard 2 (5 µM) | 52,000 | 10,200 | 5.10 | 5.00 |
| Standard 3 (10 µM) | 103,000 | 10,100 | 10.20 | 10.00 |
| Biological Sample | 35,700 | 10,300 | 3.47 | 3.37 |
Chromatographic Separation and Detection of Volatile Thiols in Complex Matrices
Volatile thiols are important compounds that contribute to the aroma and flavor of many foods and beverages, but they are often present at very low concentrations in complex matrices. Their analysis by gas chromatography (GC) can be challenging due to their reactivity and potential for loss during sample preparation and analysis. The use of deuterated thiols as internal standards is a powerful strategy to overcome these challenges and achieve accurate quantification.
In this method, a known amount of a deuterated volatile thiol is added to the sample before extraction. This internal standard co-elutes with the target analyte during the GC separation but is separated by the mass spectrometer based on its mass-to-charge ratio. This allows for the accurate quantification of the analyte, as the ratio of the analyte to the internal standard is independent of extraction efficiency and injection volume.
For example, in the analysis of wine aroma, deuterated versions of key varietal thiols can be used as internal standards. The complex wine matrix is spiked with the deuterated standard, and the volatile compounds are then extracted, for example, by solid-phase microextraction (SPME). The extract is then injected into a GC-MS system.
The following table presents hypothetical data from a GC-MS analysis of a volatile thiol in a beverage sample using a deuterated internal standard.
| Sample | Analyte Retention Time (min) | Analyte Peak Area | Internal Standard Retention Time (min) | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| Calibration Standard 1 | 8.21 | 5,000 | 8.20 | 20,000 | 0.25 |
| Calibration Standard 2 | 8.22 | 10,000 | 20,100 | 0.50 | |
| Calibration Standard 3 | 8.21 | 20,500 | 20,200 | 1.01 | |
| Beverage Sample 1 | 8.22 | 7,800 | 20,300 | 0.38 | |
| Beverage Sample 2 | 8.21 | 15,200 | 20,000 | 0.76 |
The use of the deuterated internal standard allows for the creation of a reliable calibration curve and the accurate determination of the volatile thiol concentration in the beverage samples, even in the presence of a complex matrix.
Future Directions and Emerging Research Avenues in Deuterated Thiol Science
Development of Novel Synthetic Routes for Complex Deuterated Thiols
The synthesis of simple deuterated thiols is established, but the creation of more complex, selectively deuterated molecules remains a significant challenge. Future research will focus on developing more efficient, scalable, and versatile synthetic methodologies. While traditional methods often involve reacting a deuterated alkyl halide with a sulfur source like thiourea (B124793), emerging strategies are being explored to achieve higher deuterium (B1214612) incorporation and greater structural complexity.
Recent advancements in multicomponent reactions (MCRs) using deuterated reagents, such as aldehydes and isonitriles, provide a pathway to construct diverse molecular scaffolds with high isotopic purity in a single step. Adapting these MCR strategies to incorporate a thiol functionality could enable the rapid synthesis of complex deuterated thiols. Another promising avenue is electrochemical synthesis, such as the deuterated thiol-yne reaction using heavy water (D₂O) as the deuterium source, which has shown high efficiency for creating deuterated vinyl sulfides. Applying similar electrochemical principles could lead to novel routes for producing deuterated alkanethiols.
Future synthetic goals include:
Site-Selective Deuteration: Developing methods to introduce deuterium at specific positions within a complex thiol molecule to fine-tune its properties.
Functional Group Tolerance: Designing synthetic routes that are compatible with a wide range of other functional groups, allowing for the creation of multifunctional deuterated thiols.
Green Chemistry Approaches: Utilizing enzymatic catalysis and bio-based feedstocks to create sustainable synthetic pathways for these specialized compounds.
| Synthetic Strategy | Description | Potential Advantages for Deuterated Thiols | Key Challenges |
|---|---|---|---|
| Modified Isothiouronium Salt Synthesis | Reaction of a perdeuterated alkyl halide (e.g., 1-bromohexadecane-d33) with thiourea followed by hydrolysis. | Well-established, relatively simple procedure. | Requires synthesis of deuterated precursors; potential for side reactions. |
| Electrochemical Thiol-Yne Reaction | Electrocatalytic reaction using D₂O as the deuterium source to produce deuterated vinyl sulfides. | High deuterium incorporation; mild reaction conditions. | Adaptation required for saturated alkanethiols; catalyst development. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more deuterated starting materials to build complex molecules. | High synthetic efficiency; rapid library generation. | Incorporating the thiol group into existing MCR schemes. |
| Enzymatic Synthesis | Utilizing enzymes for specific transformations on deuterated substrates. | High selectivity; environmentally friendly. | Enzyme stability and compatibility with deuterated organic solvents. |
Integration of Deuterated Thiols in Multicomponent Nanosystems
Deuterated thiols like 1-Hexadecane-d33-thiol are ideal building blocks for creating sophisticated multicomponent nanosystems. Their ability to form highly ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is well-documented for their non-deuterated counterparts. The introduction of deuterium provides a powerful, non-invasive label for probing the structure and dynamics of these systems without significantly altering their chemical behavior.
In multicomponent nanosystems, deuterated SAMs can serve several roles:
Structural Scaffolds: Forming the primary passivating layer on nanoparticles, controlling their size, stability, and solubility.
Functional Interfaces: Acting as a matrix for the co-assembly of other molecules, such as proteins, DNA, or electroactive species, creating functional bio-interfaces or sensors.
Probes for Assembly Dynamics: Allowing researchers to use techniques like neutron scattering to precisely locate the deuterated components and study how they interact with other parts of the nanosystem in real time.
Future research will focus on creating mixed SAMs containing both this compound and its protonated analogue, or other functional thiols. The distinct scattering properties of hydrogen and deuterium will enable detailed structural analysis of domain formation, molecular sorting, and phase separation within the monolayer, which is crucial for designing complex, patterned surfaces at the nanoscale.
| Nanosystem Component | Function | Role of this compound | Example Application |
|---|---|---|---|
| Gold Nanoparticle Core | Provides optical or catalytic properties. | Forms a stable, passivating SAM on the surface. | Drug delivery vehicles, SERS substrates. |
| Functional Thiol (e.g., with a biotin headgroup) | Provides specific binding capability. | Acts as a co-assembling matrix and structural probe. | Biosensors for protein detection. |
| Electroactive Molecule | Enables charge transport or redox sensing. | Forms an insulating or tunneling barrier, with deuteration labeling the layer. | Molecular electronics and electrochemical sensors. |
| Protonated Alkanethiol | Controls spacing and surface properties. | Creates contrast for neutron scattering to study monolayer structure. | Fundamental studies of SAM phase behavior. |
Advancements in In Situ Characterization Techniques for Dynamic Processes
Understanding the formation and behavior of thiol SAMs in real-time is critical for controlling their properties. The use of this compound offers significant advantages for various in situ characterization techniques by leveraging the unique vibrational and scattering signatures of the carbon-deuterium (C-D) bond.
Advancements are expected in the following areas:
Vibrational Spectroscopy: Techniques like Sum-Frequency Generation (SFG) and Infrared Reflection-Absorption Spectroscopy (IRRAS) can selectively probe the C-D stretching modes, which appear in a distinct spectral region from C-H modes. This allows for unambiguous monitoring of the orientation, ordering, and environmental interactions of the deuterated chains during SAM formation and in response to external stimuli.
Neutron Reflectometry: This is a powerful technique for studying buried interfaces. The significant difference in neutron scattering length between deuterium and hydrogen makes it possible to determine the thickness, density, and composition of this compound monolayers with sub-nanometer precision, even when submerged under a solvent.
Electrochemical and Microscopic Techniques: Combining electrochemistry with techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) allows for real-time visualization of the SAM structure. Using deuterated thiols can help distinguish between different molecules on the surface in combined analytical setups, for example, in Tip-Enhanced Raman Spectroscopy (TERS).
| Technique | Information Gained | Advantage of Using this compound |
|---|---|---|
| Neutron Reflectometry | Monolayer thickness, density, solvent penetration. | High contrast between deuterated layer and protonated environment. |
| Infrared/Raman Spectroscopy | Molecular orientation, conformational order, intermolecular interactions. | Unique C-D vibrational modes avoid spectral overlap with C-H modes. |
| Sum-Frequency Generation (SFG) | Surface-specific vibrational spectra, molecular orientation at interfaces. | Isotopic labeling allows for selective probing of specific molecular groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of the sulfur-gold bond. | While not directly probing deuterium, it complements other techniques to provide a full picture of the interface. |
Theoretical Frameworks for Predicting Complex Deuterated Thiolate Behavior
The subtle yet significant influence of deuteration on intermolecular interactions and molecular dynamics necessitates the development of more sophisticated theoretical frameworks. Standard molecular mechanics (MM) force fields often fail to capture isotope effects accurately because they are typically parameterized without considering isotopic mass.
Future research in theoretical and computational chemistry will be crucial for predicting the behavior of deuterated thiolates:
Quantum-Informed Force Fields: Developing new MM force fields that are explicitly parameterized to reproduce the vibrational frequencies and zero-point energies of deuterated molecules. This is essential for accurately simulating the thermodynamic and dynamic properties of systems containing this compound.
Path Integral Molecular Dynamics (PIMD): This simulation technique explicitly treats nuclei as quantum particles, allowing for the accurate modeling of nuclear quantum effects like zero-point energy and tunneling. PIMD simulations can reveal how deuteration affects the structure and stability of SAMs, providing insights that are inaccessible to classical simulations.
Density Functional Theory (DFT): First-principles DFT calculations, incorporating van der Waals corrections, will continue to be vital for understanding the electronic structure of the thiol-gold interface. These calculations can predict how deuteration modifies the bond strength, charge distribution, and electronic properties of the SAM, which are critical for applications in molecular electronics.
| Theoretical Model | Predicted Properties | Relevance to Deuterated Thiolates |
|---|---|---|
| Density Functional Theory (DFT) | Bond energies, electronic structure, reaction barriers. | Predicts the strength of the Au-S bond and electronic impact of deuteration. |
| Classical Molecular Dynamics (MD) | SAM structure, phase transitions, diffusion. | Requires specialized force fields to accurately model deuteration effects. |
| Path Integral Molecular Dynamics (PIMD) | Properties influenced by nuclear quantum effects (e.g., stability, heat capacity). | Accurately captures the influence of zero-point energy differences between C-H and C-D bonds. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intermolecular interactions (e.g., van der Waals, hydrogen bonds). | Quantifies the subtle changes in intermolecular forces upon deuteration. |
Exploration of New Applications in Quantum Technologies and Advanced Manufacturing
The unique properties imparted by deuteration are opening doors to applications in cutting-edge fields like quantum technologies and advanced manufacturing. The kinetic isotope effect, where C-D bonds are stronger and less reactive than C-H bonds, can be exploited to enhance material stability and performance.
Quantum Technologies: In quantum computing and sensing, decoherence (the loss of quantum information) is a major obstacle. Vibrational modes of surface molecules can couple to quantum systems and contribute to decoherence. By replacing hydrogen with the heavier deuterium in passivating layers like this compound SAMs, the frequency of these vibrational modes is lowered. This shift can decouple them from the sensitive quantum bits (qubits), potentially leading to longer coherence times. Deuteration has also been shown to remove quantum dipolar defects in certain crystals, suggesting its potential for creating more ordered materials for quantum applications.
Advanced Manufacturing: In nanolithography and molecular printing, SAMs are used as ultrathin resists. The enhanced thermal and chemical stability of deuterated SAMs could lead to more robust and higher-resolution patterning. In the field of optics, deuterated polymers are being developed for infrared applications because the lower frequency of C-D vibrations reduces optical absorption losses at key telecommunication wavelengths. SAMs of this compound could be used to functionalize or passivate surfaces in such photonic devices. Furthermore, thiol-ene and thiol-yne "click" chemistry are increasingly used in advanced manufacturing techniques like 3D printing; the enhanced stability of deuterated components could be beneficial in these formulations.
| Field | Potential Application of this compound | Underlying Principle |
|---|---|---|
| Quantum Computing | Passivating layers for superconducting qubits. | Lowering vibrational frequencies to reduce decoherence pathways. |
| Quantum Sensing | Functionalizing sensor surfaces to improve stability and reduce noise. | Kinetic isotope effect enhances resistance to degradation. |
| Nanolithography | High-stability molecular resist. | Increased thermal and chemical stability of the C-D bond compared to the C-H bond. |
| Infrared Optics | Surface passivation for IR-transparent materials. | Reduced vibrational absorption in the mid-infrared region. |
| Molecular Electronics | Stable insulating layers in molecular junctions. | Enhanced resistance to electrical stress and degradation. |
Q & A
Q. How is isotopic purity (98–99 atom% D) of 1-Hexadecane-d33-thiol validated in synthesis protocols?
Methodological Answer: Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H vs. ²H signals) and mass spectrometry (MS) to quantify deuterium incorporation. Gas chromatography (GC) with flame ionization detection may also assess chemical purity (>98% by GC) . Researchers should cross-reference results with certified analytical certificates from suppliers, ensuring protocols align with standards like those from NIST for deuterated compounds .
Q. What precautions are required for handling this compound in laboratory settings?
Methodological Answer: Despite being classified as "non-hazardous for transport" , the compound may react with strong oxidizers or acids. Use inert atmospheres (e.g., nitrogen gloveboxes) and avoid exposure to air/moisture to prevent oxidation of the thiol group. Safety protocols should follow GHS guidelines for skin/eye protection (H315, H319) and respiratory irritation (H335) .
Q. How does deuteration impact the physical properties of this compound compared to its non-deuterated analog?
Methodological Answer: Deuterated thiols exhibit higher molecular weight (291.71 vs. 258.50 g/mol) and altered vibrational modes (e.g., C-D stretching in FTIR). These differences affect solubility and self-assembly kinetics in monolayers, requiring adjustments in solvent selection (e.g., deuterated chloroform for NMR compatibility) .
Q. What are the primary applications of this compound in surface chemistry studies?
Methodological Answer: The compound is used to create deuterated self-assembled monolayers (SAMs) on gold surfaces. Its isotopic labeling enables neutron reflectometry studies to resolve interfacial water structures and molecular packing densities, minimizing incoherent scattering from hydrogen .
Q. How should researchers store this compound to ensure long-term stability?
Methodological Answer: Store under argon at −20°C in amber vials to prevent photodegradation and disulfide formation. Periodic purity checks via GC or NMR are recommended, as degradation products (e.g., oxidized sulfurs) may interfere with SAM formation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in deuteration efficiency across synthetic batches?
Methodological Answer: Batch inconsistencies may arise from incomplete deuterium exchange or residual protons in precursors. Use kinetic isotope effect (KIE) studies to optimize reaction conditions (e.g., catalyst selection, temperature). Quantify deuterium content via high-resolution MS and compare with supplier certificates .
Q. How can this compound improve sensitivity in vibrational spectroscopy studies of interfacial phenomena?
Methodological Answer: Deuteration shifts the C-H stretching (2800–3000 cm⁻¹) to C-D (2000–2200 cm⁻¹), reducing spectral overlap in sum-frequency generation (SFG) spectroscopy. This allows precise detection of monolayer conformational changes under varying pH or temperature .
Q. What computational models are validated for simulating deuterated SAMs using this compound?
Methodological Answer: Molecular dynamics (MD) simulations with force fields parameterized for deuterated alkanes (e.g., CHARMM-D) can predict packing densities. Validate models against neutron scattering data and experimental contact angle measurements .
Q. How does isotopic labeling affect thermodynamic parameters in phase behavior studies?
Methodological Answer: Deuterated chains exhibit slightly higher melting points due to stronger C-D vs. C-H bonds. Differential scanning calorimetry (DSC) can quantify these differences, with adjustments made for van der Waals interactions in phase diagrams .
Q. What methodologies address signal interference when combining this compound with hydrogenated surfactants?
Methodological Answer: Use contrast-matched solvents (e.g., deuterated water) in small-angle neutron scattering (SANS) to isolate signals from mixed systems. Pair with isotopic dilution experiments to deconvolute contributions from hydrogenated/deuterated components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
